molecular formula C5H9Na2O8P B12851755 Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

Cat. No.: B12851755
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-GBQQWJQBSA-L
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Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate , reflecting its sodium counterions, phosphate group, and precise stereochemical configuration. The stereodescriptors (2R,3S,4R) specify the spatial arrangement of hydroxyl groups at carbons 2, 3, and 4, distinguishing it from other stereoisomers. The "5-oxopentyl" moiety indicates a ketone group at position 5 of the five-carbon chain.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where:

  • Carbon 2 : R-configuration (hydroxyl group priority)
  • Carbon 3 : S-configuration (hydroxyl and phosphate groups)
  • Carbon 4 : R-configuration (hydroxyl and remaining substituents)

This precise arrangement is critical for its biochemical interactions, particularly in carbohydrate metabolism pathways.

Molecular Formula and Structural Isomerism

The molecular formula C₅H₉Na₂O₈P encapsulates the compound’s elemental composition:

  • 5 carbons : Derived from the pentyl backbone
  • 9 hydrogens : Distributed across hydroxyl, phosphate, and ketone groups
  • 2 sodium ions : Counterions neutralizing the phosphate group’s charge
  • 8 oxygens : Present in hydroxyl, ketone, and phosphate moieties
  • 1 phosphorus : Central to the phosphate group.

Structural isomerism arises in comparison to related pentose phosphates:

Compound Name Molecular Formula Stereochemical Configuration
Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate C₅H₉Na₂O₈P 2R,3S,4R
D-Ribose-5-phosphate disodium salt hydrate C₅H₉Na₂O₈P 2R,3R,4R
D-Xylose 5-phosphate C₅H₁₁O₈P 2R,3S,4R (non-sodium form)

While sharing the same molecular formula as D-ribose-5-phosphate, the differing stereochemistry at carbons 2 and 3 alters biochemical functionality. For example, D-ribose-5-phosphate participates in nucleotide synthesis, whereas the (2R,3S,4R) isomer may serve distinct metabolic roles.

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by:

  • CAS Registry Number : 1083083-57-1
  • PubChem CID : 154706486

Cross-referencing these identifiers ensures accurate sourcing in chemical databases. For instance, PubChem entry 154706486 provides 3D conformational data and computed physicochemical properties, while the CAS number links to synthetic protocols and commercial availability. Notably, related compounds like D-xylose 5-phosphate (CID 441187) and D-arabinose 5-phosphate (CID 188324) share structural similarities but differ in stereochemistry or functional group placement, underscoring the importance of precise identifier usage.

A comparative analysis of registry entries reveals:

Identifier Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate D-Ribose-5-phosphate disodium salt hydrate
CAS Number 1083083-57-1 18265-46-8
PubChem CID 154706486 131875268

This table highlights distinct identifiers despite shared molecular formulas, emphasizing the necessity of stereochemical specificity in chemical referencing.

Properties

Molecular Formula

C5H9Na2O8P

Molecular Weight

274.07 g/mol

IUPAC Name

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1

InChI Key

MSUSOPCULOEKKB-GBQQWJQBSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.

    Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₅H₉Na₂O₈P
  • Solubility : Highly water-soluble (50 mg/mL in water) due to the sodium counterions .
  • Role : Serves as a substrate or product in enzymatic reactions, particularly in nucleotide biosynthesis .

Comparison with Structurally Similar Compounds

D-Ribose-5-Phosphate Disodium Salt (Structural Isomer)

Structural Differences :

  • Configuration : D-Ribose-5-phosphate (CAS: 18265-46-8) has (2R,3R,4R) stereochemistry, differing from the (2R,3S,4R) configuration of the sodium xylose phosphate .
  • Biological Role: Ribose-5-phosphate is a direct intermediate in the oxidative PPP and a precursor for purine/pyrimidine synthesis, while xylose-5-phosphate is more specialized in non-oxidative PPP rearrangements .
Parameter Sodium Xylose-5-Phosphate D-Ribose-5-Phosphate Disodium
Stereochemistry (2R,3S,4R) (2R,3R,4R)
CAS Number 1083083-57-1 18265-46-8
Primary Pathway Non-oxidative PPP Oxidative PPP
Solubility 50 mg/mL (water) Similar solubility profile
References

Barium (2R,3R,4R)-2,3,4-Trihydroxy-5-Oxopentyl Phosphate (Cation Variation)

Key Differences :

  • Cation : Barium replaces sodium, reducing water solubility due to barium’s larger ionic radius and lower charge density .
  • Applications : Barium salts are less common in biochemical assays but may be used in crystallography or specialized syntheses .
Parameter Sodium Salt Barium Salt
Cation Na⁺ Ba²⁺
Solubility High (aqueous-friendly) Likely low
Typical Use In vitro assays Structural studies
References

(2S)-2,3,3-Trihydroxy-4-Oxopentyl Dihydrogen Phosphate (Stereoisomer)

Structural Contrast :

  • The (2S) configuration alters enzyme recognition, as stereochemistry is critical for substrate binding in kinases and isomerases .
Parameter Sodium Xylose-5-Phosphate (2S)-Stereoisomer
Configuration (2R,3S,4R) (2S)
Natural Occurrence Yes No
Enzymatic Compatibility High Likely inactive
References

Sodium (2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-Oxohexyl Hydrogenphosphate (Chain Length Variation)

Structural and Functional Differences :

  • Carbon Chain : A six-carbon backbone (hexose derivative) vs. five-carbon (pentose).
  • Role : Likely involved in glycolysis or gluconeogenesis rather than the PPP .
Parameter Sodium Xylose-5-Phosphate Hexose Derivative
Carbon Chain C5 C6
Pathway PPP Glycolysis/gluconeogenesis
Key Functional Group Ketone (C5) Ketone (C6)
References

Nucleotide-Linked Derivatives (Functional Complexity)

Compounds like [(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-...]methyl phosphonate (CAS: 34983-48-7) are phosphorylated nucleosides. These derivatives integrate sugar phosphates with purine/pyrimidine bases, enabling roles in DNA/RNA synthesis or antiviral therapies .

Parameter Sodium Xylose-5-Phosphate Nucleotide Derivative
Complexity Simple sugar phosphate Sugar-phosphate + nucleobase
Role Metabolic intermediate Nucleic acid precursor
Applications Basic research Drug development
References

Research and Practical Considerations

  • Stereochemical Purity : Enantiomer polarity estimation (e.g., Rogers’s η parameter) is critical for validating synthetic batches, as incorrect stereochemistry renders compounds biologically inert .
  • Storage : Sodium salts are typically stored at -20°C to prevent hydrolysis, whereas barium salts may require inert atmospheres .

Biological Activity

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a significant biochemical compound primarily involved in nucleotide metabolism and cellular energy production. Its role as a precursor in the Pentose Phosphate Pathway (PPP) underscores its importance in various metabolic processes.

  • Molecular Formula : C5_5H9_9Na2_2O8_8P
  • Molecular Weight : 274.07 g/mol
  • CAS Number : 89927-09-3

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate serves as an essential intermediate in the oxidative branch of the Pentose Phosphate Pathway. This pathway is crucial for:

  • Nucleotide Synthesis : It generates ribose-5-phosphate, a building block for nucleotides.
  • Production of NADPH : NADPH is vital for anabolic reactions and maintaining cellular redox balance.

The compound interacts with various enzymes involved in nucleotide metabolism, influencing enzymatic activity and metabolic flux within cells. For example, its interaction with ribose-5-phosphate is critical for maintaining cellular energy levels and metabolic homeostasis.

Biological Activities

  • Nucleotide Metabolism : The compound is integral to the synthesis of nucleotides and nucleic acids. Its role in generating ribose-5-phosphate facilitates DNA and RNA synthesis, which is essential for cell proliferation and function.
  • Cellular Signaling : It participates in signaling pathways that regulate metabolic processes. The modulation of these pathways can influence various physiological responses, including growth and differentiation.
  • Antioxidant Activity : By contributing to NADPH production, it plays a role in protecting cells from oxidative stress by regenerating reduced glutathione and other antioxidants.

Research Findings

Recent studies have highlighted the biological implications of sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate:

  • Enzyme Interactions : Research indicates that this compound interacts with key enzymes such as transaldolase and ribulose-phosphate 3-epimerase, which are vital for nucleotide synthesis.
  • Metabolic Flux Studies : Investigations into its effects on metabolic pathways have shown that it can significantly alter the flux through the PPP, impacting overall cellular metabolism.

Case Studies

  • In Vivo Studies : In animal models, administration of sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has demonstrated enhanced nucleotide synthesis rates under conditions of metabolic stress.
  • Cell Culture Experiments : In vitro studies using human cell lines have shown that supplementation with this compound can increase cell viability and proliferation rates by enhancing nucleotide availability.

Comparative Analysis

The following table summarizes similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
D-Ribose-5-phosphate disodium saltC5_5H9_9Na2_2O8_8PDirectly involved in nucleotide synthesis
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphateC5_5H13_13Na2_2O10_{10}PContains additional hydroxyl groups
Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphateC5_5H10_10NaO8_8PDifferent stereochemistry affecting reactivity

Q & A

Q. How should researchers design aqueous biphasic systems (ABS) to purify this compound from complex reaction mixtures?

  • Methodological Answer : Optimize ABS using ionic liquids (e.g., [C₄mIm][TfO]) paired with salting-out agents like sodium dihydrogen phosphate. Determine phase diagrams to identify optimal polymer/salt concentrations. Monitor partitioning efficiency via UV-Vis or NMR. Adjust pH to exploit charge differences in the compound’s phosphate group .

Q. What advanced spectral methods resolve structural ambiguities in oxidized or hydrated derivatives of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, ³¹P) with 2D experiments (COSY, HSQC) to assign proton environments and phosphorus coupling. For oxidation products, supplement with FT-IR (C=O stretch at ~1700 cm⁻¹) and XPS to confirm phosphate oxidation states. Computational modeling (DFT) can predict spectral profiles for validation .

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